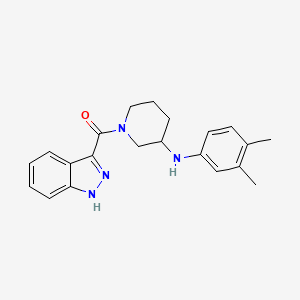
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide, also known as OMTAD, is a synthetic compound that has been widely used in scientific research for its unique properties. OMTAD is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which makes it an important tool for studying the role of nitric oxide (NO) in various biological processes.
作用機序
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide inhibits the activity of NOS, which is responsible for the production of NO in the body. NO is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting NOS, 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide reduces the production of NO, which can have a variety of effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various biological processes. 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to the use of 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide. Its potency as an inhibitor of NOS can vary depending on the specific isoform of NOS being studied, which can complicate data interpretation. Additionally, 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide can have off-target effects on other enzymes, which can also complicate data interpretation.
将来の方向性
There are several future directions for research on 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide. One area of interest is the development of more potent and selective inhibitors of NOS that can be used in clinical settings. Additionally, there is interest in studying the role of NO in various neurological and psychiatric disorders, such as depression and anxiety. Finally, there is interest in studying the role of NO in aging and age-related diseases, such as Alzheimer's and cardiovascular disease.
合成法
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-methoxybenzohydrazide with ethyl chloroformate and sodium azide in the presence of triethylamine. The resulting product is then oxidized with hydrogen peroxide to yield 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide.
科学的研究の応用
4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has been widely used in scientific research to study the role of NO in various physiological and pathological processes. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. 4-amino-N-(3-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has also been used to study the role of NO in cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
4-amino-N-(3-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-7-4-2-3-6(5-7)12-10(15)8-9(11)13-18-14(8)16/h2-5H,1H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBOCUXYPKDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=[N+](ON=C2N)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B5967891.png)
![2-(1-methyl-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5967907.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5967909.png)

![methyl 5-methyl-2-({[(1-methylhexyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5967931.png)
![8-[2-(1-adamantyl)ethyl]-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5967935.png)
![N-(4-bromo-2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5967936.png)
![1-(2-methylphenyl)-4-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B5967941.png)
![N-(diphenylmethyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5967952.png)
![2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5967956.png)